molecular formula C24H32O4 B14063945 Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate CAS No. 151-68-8

Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate

Cat. No.: B14063945
CAS No.: 151-68-8
M. Wt: 384.5 g/mol
InChI Key: GRLKBPPYPIEWDD-PEINSRQWSA-N
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Description

Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate is a synthetic steroid compound. It is structurally related to other corticosteroids and is used in various pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of a pregnenolone derivative, followed by acetylation to introduce the acetate group. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, and methanol, and may require specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above but optimized for efficiency and yield. The process may include additional purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in modifying the functional groups attached to the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .

Scientific Research Applications

Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-diene-3,20-dione, 17-hydroxy-6-alpha-methyl-, acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .

Properties

CAS No.

151-68-8

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,13-14,18-20H,7-8,10-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1

InChI Key

GRLKBPPYPIEWDD-PEINSRQWSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C

Origin of Product

United States

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